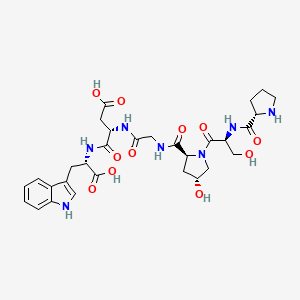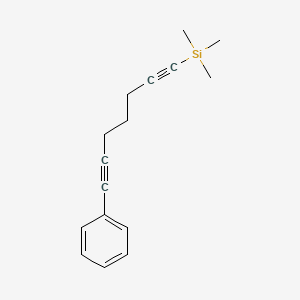
Trimethyl(7-phenylhepta-1,6-diyn-1-YL)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl(7-phenylhepta-1,6-diyn-1-yl)silane is an organosilicon compound with the molecular formula C14H18Si This compound features a trimethylsilyl group attached to a phenyl-substituted hepta-1,6-diynyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(7-phenylhepta-1,6-diyn-1-yl)silane typically involves the reaction of a phenyl-substituted hepta-1,6-diynyl precursor with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
C6H5C≡C−C≡C−C5H9+ClSi(CH3)3→C6H5C≡C−C≡C−C5H9Si(CH3)3+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl(7-phenylhepta-1,6-diyn-1-yl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various silanes with different substituents.
Substitution: Compounds with new functional groups replacing the trimethylsilyl group.
Applications De Recherche Scientifique
Trimethyl(7-phenylhepta-1,6-diyn-1-yl)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential use in the development of bioactive molecules and drug delivery systems.
Medicine: Explored for its role in the synthesis of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of Trimethyl(7-phenylhepta-1,6-diyn-1-yl)silane involves its ability to participate in various chemical reactions due to the presence of the reactive trimethylsilyl group and the phenyl-substituted hepta-1,6-diynyl chain. These structural features enable the compound to interact with molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing ones.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trimethyl(phenylethynyl)silane
- Trimethyl(4-phenylbuta-1,3-diynyl)silane
- Trimethyl(1,7-octadiyn-1-yl)silane
Uniqueness
Trimethyl(7-phenylhepta-1,6-diyn-1-yl)silane is unique due to its extended hepta-1,6-diynyl chain, which provides additional sites for chemical modification and enhances its reactivity compared to shorter-chain analogs. This makes it a valuable compound for the synthesis of complex molecules and advanced materials.
Propriétés
Numéro CAS |
138308-95-9 |
|---|---|
Formule moléculaire |
C16H20Si |
Poids moléculaire |
240.41 g/mol |
Nom IUPAC |
trimethyl(7-phenylhepta-1,6-diynyl)silane |
InChI |
InChI=1S/C16H20Si/c1-17(2,3)15-11-6-4-5-8-12-16-13-9-7-10-14-16/h7,9-10,13-14H,4-6H2,1-3H3 |
Clé InChI |
YPLVGOYBQNNPRP-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#CCCCC#CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


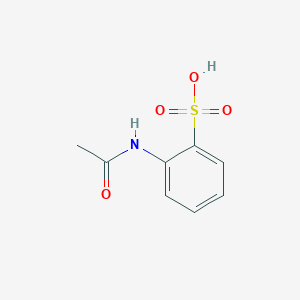

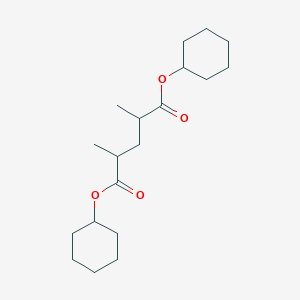
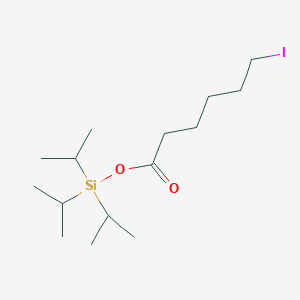

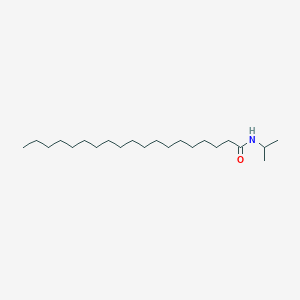
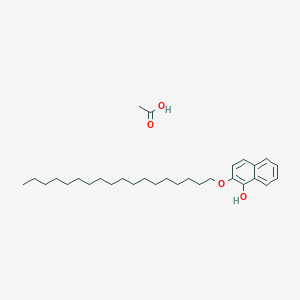
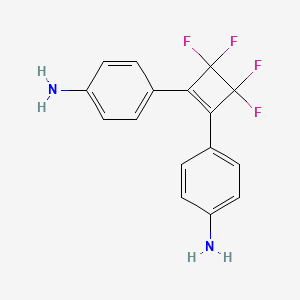
![4-[5-Ethenyl-5-methyl-2-(prop-1-en-2-yl)cyclohexyl]phenol](/img/structure/B14266620.png)
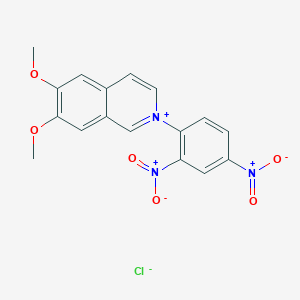
![tert-butyl 2,2-dimethyl-4-[(R)-[(2S,3S,4S)-5-oxo-3,4-bis(trimethylsilyloxy)oxolan-2-yl]-trimethylsilyloxymethyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B14266629.png)
![2-{[2,3-Bis(nitrooxy)propyl]carbamoyl}phenyl acetate](/img/structure/B14266632.png)
